molecular formula C12H18FN5 B11742666 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742666
M. Wt: 251.30 g/mol
InChI Key: XJGOAMZRVABKOV-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and appropriate alkylating agents. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization or chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction could lead to simpler amine derivatives.

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.

    Interactions: Forming complexes with metal ions or other organic molecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming strong hydrogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-7-16-17(2)12(10)9-14-8-11-3-5-15-18(11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3

InChI Key

XJGOAMZRVABKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=NN2CCF

Origin of Product

United States

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